molecular formula C19H19FN4O2 B12498738 1-(3-fluoro-4-methylphenyl)-N-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(3-fluoro-4-methylphenyl)-N-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12498738
M. Wt: 354.4 g/mol
InChI Key: SNDSWRIUJJJFBZ-UHFFFAOYSA-N
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Description

1-(3-fluoro-4-methylphenyl)-N-[(3-methoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Properties

Molecular Formula

C19H19FN4O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-(3-fluoro-4-methylphenyl)-N-[(3-methoxyphenyl)methyl]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C19H19FN4O2/c1-12-7-8-15(10-17(12)20)24-13(2)18(22-23-24)19(25)21-11-14-5-4-6-16(9-14)26-3/h4-10H,11H2,1-3H3,(H,21,25)

InChI Key

SNDSWRIUJJJFBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-4-methylphenyl)-N-[(3-methoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.

    Functionalization of the Phenyl Rings:

    Amide Bond Formation: The final step involves the formation of the amide bond between the triazole ring and the substituted phenyl rings, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step and automated systems for the functionalization and coupling reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-4-methylphenyl)-N-[(3-methoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC or DMP.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents like DMF or DMSO

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the fluoro group could yield various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound may have potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methylphenyl)-N-[(3-methoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-fluoro-4-methylphenyl)-3-propylurea: Similar in structure but with a urea moiety instead of a triazole ring.

    1-(4-fluoro-3-methoxyphenyl)acetone: Similar in structure but with an acetone moiety instead of a triazole ring.

Uniqueness

1-(3-fluoro-4-methylphenyl)-N-[(3-methoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts stability and versatility in chemical reactions. The combination of fluoro and methoxy groups on the phenyl rings also enhances its potential for various applications in medicinal chemistry and materials science.

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